Bacteriohopanetetrol glucosamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

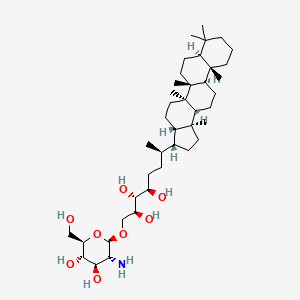

Bacteriohopanetetrol glucosamine is a hopanoid that is bacteriohopanetetrol carrying a beta-D-glucosaminyl residue at position 35. It has a role as a bacterial metabolite. It is a hopanoid, a triol, a monosaccharide derivative and a D-glucosaminide. It derives from a bacteriohopane-32,33,34,35-tetrol.

Applications De Recherche Scientifique

Structural and Chemical Properties

Bacteriohopanetetrol glucosamine is characterized by its molecular formula C41H73NO8 and a molecular weight of 708.0 g/mol. It is a derivative of bacteriohopanetetrol, possessing a beta-D-glucosaminyl residue at position 35. This structural modification is significant as it enhances the compound's solubility and biological interactions, making it a candidate for various applications in microbial metabolism and drug development .

Role in Bacterial Metabolism

This compound has been identified as a metabolite in certain bacteria, such as Methylobacterium organophilum. Its presence in these organisms suggests a role in cellular processes such as membrane stability and protection against environmental stressors. The hopanoid structure is known to contribute to the integrity of bacterial membranes, which can enhance survival under adverse conditions .

Biofuel Production

Research indicates that derivatives of glucosamine can be utilized as substrates for biofuel production. For example, Rhodotorula glutinis has been shown to convert glucosamine into bioethanol, highlighting the potential for this compound to serve as a renewable energy source derived from microbial fermentation processes .

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects that could be leveraged in therapeutic contexts. Studies have shown that compounds related to glucosamine can inhibit the expression of pro-inflammatory cytokines such as IL-1β in macrophages, suggesting potential applications in treating inflammatory diseases . This property is particularly relevant for conditions like arthritis and other inflammatory disorders.

Drug Development

Given its safety profile and biological activity, this compound is being explored as a candidate for drug development. Its ability to modulate cellular pathways involved in inflammation and metabolism positions it as a promising agent for new therapeutic formulations aimed at chronic diseases .

Bioremediation

The unique properties of this compound may also find applications in bioremediation efforts. Its role in bacterial metabolism could be harnessed to enhance the degradation of pollutants in contaminated environments, thereby contributing to ecological restoration efforts.

Nutraceuticals

Due to its non-toxic nature and beneficial effects on human health, this compound may be developed into nutraceutical products aimed at improving joint health and overall well-being. Its incorporation into dietary supplements could provide consumers with an effective means of supporting cartilage health and reducing inflammation .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Synthetic Coupling Reactions

The core synthesis involves coupling a glucosamine moiety to bacteriohopanetetrol (BHT). Key approaches include:

Ribose-Hopane Direct Coupling

A stereoselective glycosylation reaction enables the formation of the β-D-glucosaminyl bond at position 35 of BHT . This method employs:

-

Reactants : Activated ribose derivatives (e.g., peracetylated glucosamine donors)

-

Catalyst : Copper-mediated activation of the hopane backbone

-

Conditions : Anhydrous solvents (e.g., dichloromethane), 0°C to room temperature

Yield : ~70–85% for intermediate glycosides

Modular Assembly for Deuterated Analogs

Deuterated BHT glucosamine derivatives are synthesized for biosynthetic tracing :

-

Regioselective Deuteration : Introduces deuterium at C-6 of glucosamine using D₂O and palladium catalysts.

-

Deprotection Strategy : Sequential removal of acetyl and benzyl groups under hydrogenolysis (H₂/Pd) .

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Glycosylation | Peracetylated glucosamine, BF₃·Et₂O | β-linked glycoside formation |

| Deuteration | D₂O, Pd/C, 50°C | C-6 deuteration (≥95% purity) |

| Final deprotection | H₂, Pd black, MeOH/THF | Amphiphilic product isolation |

Hopanoid Core Formation

-

Squalene Cyclization : Squalene-hopene cyclase converts squalene to diploptene, a precursor hopanoid .

-

Side-Chain Elongation : Radical SAM enzyme HpnH adds adenosine to diploptene, forming adenosylhopane .

Glycosyltransferase Activity

-

Enzyme : Uncharacterized glycosyltransferase (hypothesized)

-

Function : Transfers glucosamine to the C-35 hydroxyl of BHT .

Evidence :

-

Isotope labeling confirms glucosamine incorporation via feeding experiments with deuterated GlcNAc .

-

Synthetic analogs inhibit native biosynthesis, suggesting enzyme specificity .

Membrane Interaction Dynamics

BHT glucosamine modulates bacterial membrane properties through non-covalent interactions:

Lipid A Interaction

-

Mechanism : BHT glucosamine binds lipid A via hydroxyl and amine groups, inducing liquid-ordered (L₀) membrane phases .

-

Outcome : Increased membrane rigidity and reduced permeability to small molecules .

Experimental Data :

| Property | BHT Glucosamine vs. Diploptene |

|---|---|

| Membrane orientation | Upright in bilayer (BHT) vs. midplane (diploptene) |

| Permeability reduction | 2.5-fold greater than diploptene |

Acetylation/Deacetylation

-

Acetylation : N-acetyltransferase GlmA acetylates glucosamine residues using acetyl-CoA .

-

Kinetic Parameters :

Substrate kₘ (mM) Vₘₐₓ (μmol/min/mg) GlcN 1.2 ± 0.3 8.7 ± 1.1 GalN 4.5 ± 0.6 3.2 ± 0.4

-

-

Deacetylation : Lytic transglycosylases cleave glycosidic bonds, releasing non-acetylated fragments .

Oxidative Degradation

Propriétés

Formule moléculaire |

C41H73NO8 |

|---|---|

Poids moléculaire |

708 g/mol |

Nom IUPAC |

(2S,3R,4R,7R)-7-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]-1-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctane-2,3,4-triol |

InChI |

InChI=1S/C41H73NO8/c1-23(9-10-26(44)33(46)27(45)22-49-36-32(42)35(48)34(47)28(21-43)50-36)24-13-18-38(4)25(24)14-19-40(6)30(38)11-12-31-39(5)17-8-16-37(2,3)29(39)15-20-41(31,40)7/h23-36,43-48H,8-22,42H2,1-7H3/t23-,24-,25+,26-,27+,28-,29+,30-,31-,32-,33-,34-,35-,36-,38+,39+,40-,41-/m1/s1 |

Clé InChI |

BDUDNTRWKFDSBE-GAXZCFOGSA-N |

SMILES isomérique |

C[C@H](CC[C@H]([C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)O)O)O)[C@H]2CC[C@]3([C@H]2CC[C@@]4([C@@H]3CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CCCC6(C)C)C)C)C)C |

SMILES canonique |

CC(CCC(C(C(COC1C(C(C(C(O1)CO)O)O)N)O)O)O)C2CCC3(C2CCC4(C3CCC5C4(CCC6C5(CCCC6(C)C)C)C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.